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molecular formula C22H30 B042469 1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene CAS No. 119809-70-0

1,1'-(1,2-Ethanediyl)bis[4-(2-methylpropyl)benzene

Cat. No. B042469
M. Wt: 294.5 g/mol
InChI Key: UMMOGXUEYKYDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026939

Procedure details

The bromine number of 1,2-(4-isobutylphenyl)ethane fraction, corresponding to the recovered unreacted fraction, was 0.20. According to mass spectrometry, the content of component of m/e=292 was 0.3% (m/e of 1,1-di(4-isobutylphenyl)ethane is 294).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-(4-isobutylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrBr.[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([CH:13](C2C=CC(CC(C)C)=CC=2)[CH3:14])=[CH:9][CH:8]=1)[CH:4]([CH3:6])[CH3:5]>>[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][C:10]2[CH:11]=[CH:12][C:7]([CH2:3][CH:4]([CH3:6])[CH3:5])=[CH:8][CH:9]=2)=[CH:9][CH:8]=1)[CH:4]([CH3:5])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
1,2-(4-isobutylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C)C1=CC=C(C=C1)CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C)C)C1=CC=C(C=C1)CCC1=CC=C(C=C1)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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